molecular formula C19H19Cl3N2O3 B3693768 N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide CAS No. 6252-67-1

N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide

Cat. No.: B3693768
CAS No.: 6252-67-1
M. Wt: 429.7 g/mol
InChI Key: DSCGQURKLGNFIC-UHFFFAOYSA-N
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Description

This compound features a dichlorophenoxyacetamide backbone with a 3-chloro-4-morpholinylphenyl substituent. The morpholine ring enhances solubility and bioavailability due to its polar, cyclic ether-amine structure, while the dichlorophenoxy group contributes to hydrophobic interactions. Such structural attributes make it a candidate for applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring both polar and non-polar interactions .

Properties

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-2-(2,4-dichloro-6-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19Cl3N2O3/c1-12-8-13(20)9-16(22)19(12)27-11-18(25)23-14-2-3-17(15(21)10-14)24-4-6-26-7-5-24/h2-3,8-10H,4-7,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSCGQURKLGNFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20361903
Record name N-[3-Chloro-4-(morpholin-4-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6252-67-1
Record name N-[3-Chloro-4-(morpholin-4-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20361903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide typically involves multiple steps. One common method includes the reaction of 3-chloro-4-(morpholin-4-yl)aniline with 2,4-dichloro-6-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorinated phenyl groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide has been explored for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Studied for its potential therapeutic effects in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Molecular Properties
Compound Name Molecular Formula Molecular Weight Key Functional Groups
Target Compound C₁₉H₁₈Cl₃N₂O₃ (inferred) ~428.7 (calc.) 3-Chloro-4-morpholinylphenyl, dichlorophenoxyacetamide
2-(2,4-Dichloro-6-methylphenoxy)-N-(4-methoxyphenyl)acetamide C₁₆H₁₅Cl₂NO₃ 340.2 4-Methoxyphenyl, dichlorophenoxyacetamide
2-(4-Chlorophenoxy)-N-[4-(morpholin-4-ylsulfonyl)phenyl]acetamide C₁₈H₁₉ClN₂O₅S 410.87 4-Morpholinylsulfonylphenyl, 4-chlorophenoxyacetamide
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ 398.3 Dichlorophenyl, pyrazol-4-ylacetamide
Key Observations :
  • Target Compound vs. This difference may enhance aqueous solubility and metabolic stability in the target compound.
  • Target vs. Morpholinylsulfonyl Analogue : The sulfonyl group in the latter introduces higher polarity and molecular weight (410.87 vs.
  • Target vs. Pyrazole Derivative : The pyrazole ring in the analogue enables hydrogen-bonded dimerization (R²²(10) motifs), influencing crystallinity. The target’s morpholine group may offer similar crystallinity advantages without steric hindrance from the pyrazole.

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Properties
Property Target Compound Methoxy Analogue Morpholinylsulfonyl Analogue Pyrazole Derivative
logP (Lipophilicity) Estimated ~3.5 ~3.8 ~2.9 (due to sulfonyl) ~4.1 (pyrazole enhances)
Solubility (mg/mL) Moderate (morpholine) Low (methoxy) High (sulfonyl) Low (pyrazole)
Metabolic Stability High (morpholine) Moderate Moderate (sulfonyl) Low (pyrazole oxidation)
Key Observations :
  • The morpholine group in the target compound balances lipophilicity (logP ~3.5) and solubility, outperforming the methoxy analogue in bioavailability .
  • The sulfonyl group in reduces logP but may limit blood-brain barrier penetration compared to the target.
  • The pyrazole derivative’s higher logP (~4.1) suggests stronger tissue penetration but poorer solubility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2,4-dichloro-6-methylphenoxy)acetamide

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